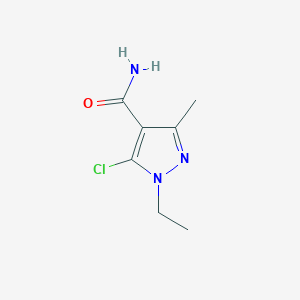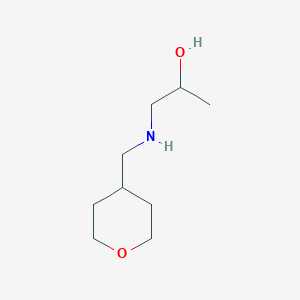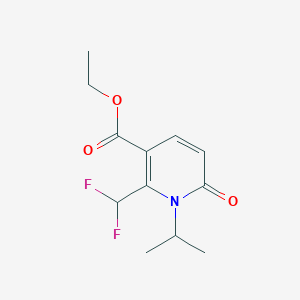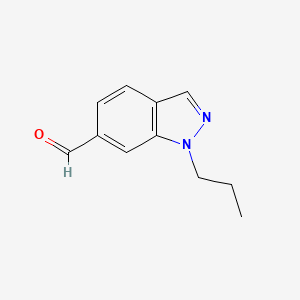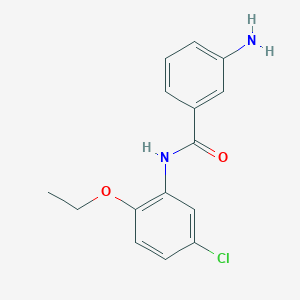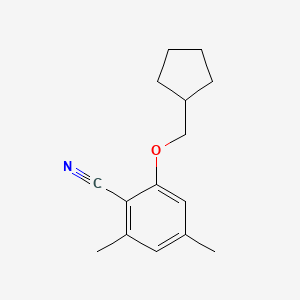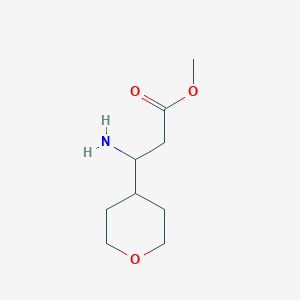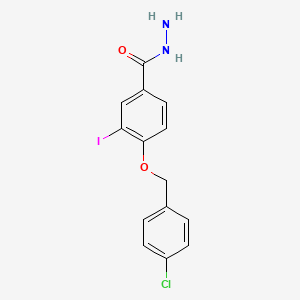
4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide is an organic compound that features a benzohydrazide core substituted with a 4-chlorobenzyl group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide typically involves the following steps:
Formation of 4-((4-Chlorobenzyl)oxy)benzoic acid: This can be achieved by reacting 4-chlorobenzyl chloride with 4-hydroxybenzoic acid in the presence of a base such as sodium hydroxide.
Iodination: The 4-((4-Chlorobenzyl)oxy)benzoic acid is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in an acidic medium to introduce the iodine atom at the 3-position.
Hydrazide Formation: Finally, the iodinated product is reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce the hydrazide group.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Products may include 4-((4-Chlorobenzyl)oxy)-3-iodobenzoic acid.
Reduction: Products may include 4-((4-Chlorobenzyl)oxy)benzohydrazide.
Substitution: Products depend on the nucleophile used, such as 4-((4-Chlorobenzyl)oxy)-3-azidobenzohydrazide.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the hydrazide group can facilitate binding to biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-Chlorobenzyl)oxy)-3,4′-dichloroazobenzene: This compound has similar structural features but with a dichloro substitution instead of iodine.
4-((4-Chlorobenzyl)oxy)benzaldehyde: This compound lacks the hydrazide group and iodine atom, making it less reactive in certain contexts.
Uniqueness
4-((4-Chlorobenzyl)oxy)-3-iodobenzohydrazide is unique due to the combination of the 4-chlorobenzyl group, iodine atom, and hydrazide functionality. This unique combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H12ClIN2O2 |
|---|---|
Poids moléculaire |
402.61 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-3-iodobenzohydrazide |
InChI |
InChI=1S/C14H12ClIN2O2/c15-11-4-1-9(2-5-11)8-20-13-6-3-10(7-12(13)16)14(19)18-17/h1-7H,8,17H2,(H,18,19) |
Clé InChI |
UICNDAAKXAOQQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)NN)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15229936.png)


![tert-Butyl 4-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15229952.png)
